An In-Depth Technical Guide to the Chemical Properties of 2-Methoxyoctanenitrile
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxyoctanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties of 2-Methoxyoctanenitrile, a long-chain aliphatic α-methoxynitrile. Due to the limited availability of experimental data for this specific compound, this document leverages established principles of organic chemistry and extrapolations from analogous structures to present a detailed profile. This guide covers structural information, predicted physical and chemical properties, proposed synthetic methodologies, and expected spectroscopic signatures. Detailed experimental protocols for a plausible synthetic route and analytical characterization are provided to facilitate further research and application in fields such as organic synthesis and drug development.
Introduction
2-Methoxyoctanenitrile is an organic compound featuring a C8 alkyl chain with a nitrile group and a methoxy group attached to the alpha-carbon. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis. The nitrile moiety can be readily transformed into amines, carboxylic acids, or amides, while the α-methoxy group can influence the molecule's reactivity and physicochemical properties. This guide aims to provide a thorough, albeit largely predictive, understanding of its chemical characteristics to support its potential synthesis, characterization, and application.
Chemical and Physical Properties
The quantitative properties of 2-Methoxyoctanenitrile are not extensively documented in the literature. Therefore, the values presented in Table 1 are estimations derived from the known properties of octanenitrile and the influence of an α-methoxy substituent.
Table 1: Predicted Physicochemical Properties of 2-Methoxyoctanenitrile
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₁₇NO | - |
| Molecular Weight | 155.24 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General appearance of aliphatic nitriles |
| Boiling Point | ~210-220 °C | Increased from octanenitrile (198-200 °C) due to the addition of a polar methoxy group.[1][2] |
| Density | ~0.85 g/mL | Increased from octanenitrile (~0.814 g/mL) due to the higher molar mass and polarity of the methoxy group.[1][2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone) | Long alkyl chain limits water solubility, while the polar nitrile and ether groups allow for miscibility with organic solvents.[3] |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Estimated based on the contribution of the alkyl chain and the polar functional groups. |
Synthesis and Reactivity
Proposed Synthetic Route: Anodic Methoxylation of Octanenitrile
A plausible and efficient method for the synthesis of 2-Methoxyoctanenitrile is the anodic α-methoxylation of octanenitrile. This electrochemical method offers a direct and regioselective approach to introduce a methoxy group at the α-position of the nitrile.
Reaction Scheme:
Chemical Reactivity
The reactivity of 2-Methoxyoctanenitrile is dictated by its two primary functional groups: the nitrile and the α-methoxy group.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-methoxyoctanoic acid or its corresponding amide as an intermediate.[4]
-
Reduction: The nitrile group can be reduced to a primary amine (2-methoxyoctan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Experimental Protocols
Synthesis of 2-Methoxyoctanenitrile via Anodic Methoxylation
This protocol is adapted from the general procedure for the anodic α-methoxylation of aliphatic nitriles.
Materials:
-
Octanenitrile
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) as a supporting electrolyte
-
Undivided electrochemical cell with two platinum electrodes
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the undivided electrochemical cell with two platinum electrodes (e.g., 2 cm x 2 cm) placed parallel to each other at a distance of 5-10 mm.
-
In a dry flask, prepare a 0.1 M solution of sodium methoxide in anhydrous methanol.
-
Add octanenitrile to the electrolyte solution to a final concentration of 0.5 M.
-
Transfer the solution to the electrochemical cell and begin stirring.
-
Purge the cell with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen.
-
Apply a constant current density of 20 mA/cm² to the anode.
-
Monitor the reaction progress by gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.
-
After the complete consumption of the starting material (typically 4-6 hours), stop the electrolysis.
-
Carefully neutralize the reaction mixture with a few drops of glacial acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-Methoxyoctanenitrile.
Logical Workflow for Synthesis and Purification:
Spectroscopic Characterization
The following are predicted spectroscopic data for 2-Methoxyoctanenitrile based on the analysis of similar compounds.
Table 2: Predicted Spectroscopic Data for 2-Methoxyoctanenitrile
| Technique | Predicted Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.1-4.3 (t, 1H, -CH(OCH₃)CN), δ 3.4-3.5 (s, 3H, -OCH₃), δ 1.6-1.8 (m, 2H, -CH₂-CH(O)), δ 1.2-1.5 (m, 8H, -(CH₂)₄-), δ 0.8-0.9 (t, 3H, -CH₃) | The triplet at the most downfield chemical shift corresponds to the proton alpha to both the methoxy and nitrile groups. The singlet corresponds to the methoxy protons. The remaining multiplets are characteristic of the alkyl chain. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 118-120 (-CN), δ 70-75 (-CH(OCH₃)CN), δ 55-60 (-OCH₃), δ 30-35 (-CH₂-CH(O)), δ 22-32 (-(CH₂)₅-), δ 14 (-CH₃) | The nitrile carbon appears in its characteristic region. The alpha-carbon is significantly downfield due to the two electronegative substituents. The methoxy carbon and the alkyl chain carbons appear at their expected chemical shifts. |
| IR (Infrared Spectroscopy) | ν ~2245 cm⁻¹ (C≡N stretch, weak to medium), ν ~2930, 2860 cm⁻¹ (C-H stretch), ν ~1100 cm⁻¹ (C-O stretch) | The C≡N stretch is a key diagnostic peak for nitriles. The C-H and C-O stretches are also expected to be present. |
| Mass Spectrometry (EI) | m/z 155 (M⁺, weak or absent), 124 (M-OCH₃)⁺, 96 (M-C₄H₉)⁺, and other fragments from the alkyl chain. | The molecular ion peak may be weak. A significant fragment is expected from the loss of the methoxy group. Fragmentation of the alkyl chain is also anticipated.[6] |
Experimental Workflow for Characterization:
Safety and Handling
While specific toxicity data for 2-Methoxyoctanenitrile is unavailable, it should be handled with the standard precautions for organic nitriles.
-
Toxicity: Aliphatic nitriles can be toxic and may be absorbed through the skin or by inhalation.[7] It is prudent to assume that 2-Methoxyoctanenitrile may release hydrogen cyanide upon decomposition or under certain metabolic conditions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Applications
Given its functional groups, 2-Methoxyoctanenitrile could serve as a valuable building block in several areas:
-
Pharmaceutical Synthesis: The nitrile and methoxy functionalities could be incorporated into more complex molecules with potential biological activity.
-
Agrochemicals: As an intermediate for the synthesis of novel pesticides and herbicides.
-
Materials Science: As a monomer or additive to modify the properties of polymers.
Conclusion
This technical guide provides a comprehensive, though largely predictive, overview of the chemical properties of 2-Methoxyoctanenitrile. The presented data, based on established chemical principles and analysis of analogous compounds, offers a solid foundation for researchers interested in the synthesis, characterization, and application of this novel compound. The detailed experimental protocols for a plausible synthetic route and analytical characterization are intended to facilitate further investigation into its chemistry and potential uses. As with any new compound, all synthetic and handling procedures should be conducted with appropriate safety precautions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. CN103922965B - A kind of synthetic method of 4-methoxyl group-2-methylbenzeneacetonitrile - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
